

The evolutionary conservation of protein N-myristoylation

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An In-Depth Technical Guide to the Evolutionary Conservation of Protein N-myristoylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-myristoylation is a crucial and evolutionarily conserved lipid modification found across a vast range of eukaryotes, from single-celled yeasts to complex mammals.[1] This process, catalyzed by the enzyme N-myristoyltransferase (NMT), involves the irreversible attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a specific subset of proteins.[2] This modification is fundamental for a wide array of cellular processes, including signal transduction, protein-protein interactions, and the targeting of proteins to cellular membranes.[3] The essential nature of NMT for cell viability in many organisms, coupled with structural differences in the enzyme across taxa, has positioned it as a promising therapeutic target for infectious diseases and cancer.[2][4] This guide provides a comprehensive overview of the conservation of N-myristoylation, details key experimental methodologies, and presents quantitative data to illuminate the evolutionary landscape of this vital protein modification.

The N-myristoylation Machinery: N-myristoyltransferase (NMT)



N-myristoylation is catalyzed by N-myristoyltransferase (NMT), a member of the GCN5-related N-acetyltransferase (GNAT) protein superfamily.[4][5] NMT facilitates the transfer of myristate from myristoyl-coenzyme A (CoA) to the N-terminal glycine of nascent or cleaved polypeptide chains.[5] This modification can occur co-translationally, after the initiator methionine is cleaved by methionine aminopeptidase, or post-translationally, following the proteolytic cleavage of a protein that exposes an internal glycine residue.[4][6]

Evolutionary Divergence of NMT Isoforms

The NMT enzyme is ubiquitous and essential in eukaryotes.[2] However, the number of NMT genes varies significantly across different evolutionary lineages. Lower eukaryotes, such as Saccharomyces cerevisiae (yeast) and Drosophila melanogaster (fruit fly), typically possess a single NMT gene.[4] In contrast, most vertebrates, including humans and mice, have two distinct isozymes, NMT1 and NMT2, which are encoded by separate genes.[4][7][8] These isozymes share approximately 77% peptide sequence identity and have highly conserved C-terminal catalytic domains but more variable N-termini, suggesting distinct physiological roles. [4][8] Evolutionary analysis indicates that vertebrate NMT1 and NMT2 arose from a single ancestral gene.[7]



Taxon Group	Organism Example	Number of NMT Genes	Reference(s)
Fungi	Saccharomyces cerevisiae	1	[4]
Candida albicans	1	[2]	
Protozoa	Leishmania major	1	[2]
Trypanosoma brucei	1	[2]	
Plasmodium falciparum	1	[2]	
Plants	Arabidopsis thaliana	2	[2]
Insects	Drosophila melanogaster	1	[4]
Mammals	Homo sapiens (Human)	2 (NMT1, NMT2)	[4][6]
Mus musculus (Mouse)	2 (NMT1, NMT2)	[6]	

Catalytic Mechanism and Structural Conservation

NMTs employ an ordered Bi-Bi kinetic mechanism.[9] First, myristoyl-CoA binds to the enzyme, inducing a conformational change. This is followed by the binding of the protein substrate. After the myristoyl group is transferred, the myristoylated protein is released, followed by the release of CoA.[9] The myristoyl-CoA binding site is highly conserved across species, from yeast to humans.[2] However, the C-terminal region, which is involved in recognizing the peptide substrate, shows greater divergence. This taxon-specific variation in substrate specificity is a key feature exploited in the development of selective NMT inhibitors against pathogens.[10][11]

Substrate Specificity and Conservation

NMTs recognize a specific sequence motif on their substrate proteins. The absolute requirement is a glycine residue at the N-terminus (position 1).[12] While there is variability, a general consensus sequence for the first six residues is G¹-X²-X³-X⁴-S⁵/T⁵-X⁶, where X is any



amino acid. The serine or threonine at position 5 is a common but not universal feature. The full recognition motif can extend up to 17 residues from the N-terminus, which are divided into three regions: a binding pocket (positions 1-6), a surface interaction region (positions 7-10), and a hydrophilic linker (positions 11-17).[13]

Conserved Myristoylated Protein	Organism	N-terminal 10- residue Sequence	Reference(s)
c-Src Tyrosine Kinase	Human	GSSKSKPKDS	[14]
G-protein αi subunit	Human	GCTLSAEDKA	[15]
Calcineurin B	Bovine	GNEASYPLEM	[12]
ADP-ribosylation factor 1 (ARF1)	Yeast	GNVFSKIFKG	[9]
HIV-1 Gag	Virus	GARASVLSGG	[2]

Functional Roles and The "Myristoyl Switch"

N-myristoylation is crucial for protein function, primarily by mediating weak and reversible interactions with cellular membranes.[4] This weak affinity is often insufficient for stable membrane anchoring on its own. Consequently, many myristoylated proteins require a "second signal" to achieve stable membrane localization.[4] This leads to a regulatory mechanism known as the "myristoyl switch."

The switch can be controlled in several ways:

- Electrostatic Interactions: A cluster of basic (positively charged) amino acids near the
 myristoylated N-terminus can interact with acidic (negatively charged) phospholipids in the
 membrane, stabilizing the association. Phosphorylation of nearby residues can disrupt this
 interaction, causing the protein to translocate from the membrane to the cytosol.[3]
- Dual Lipidation: The protein may undergo a second lipid modification, such as Spalmitoylation, which provides a stronger membrane anchor.



 Ligand Binding: Conformational changes induced by ligand binding can expose or sequester the myristoyl group, thereby controlling its availability for membrane insertion.

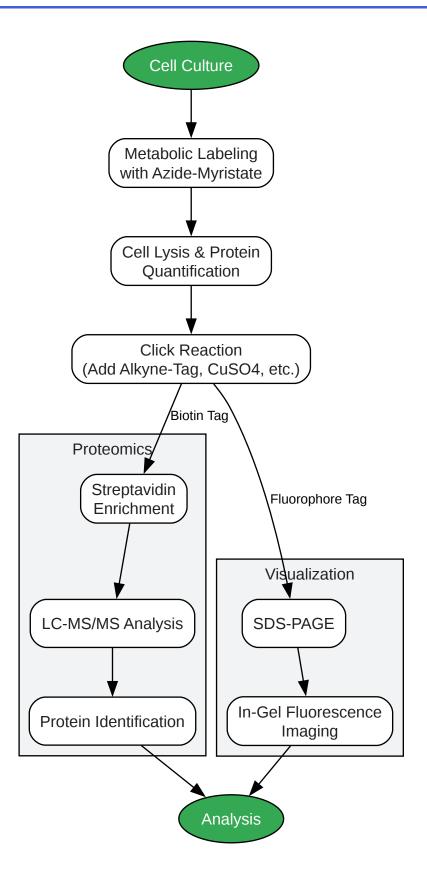
This regulatory mechanism is central to many signal transduction pathways, enabling rapid and flexible cellular responses.[15] Myristoylated proteins include a wide range of critical signaling molecules, such as Src family kinases, G-protein alpha subunits, and ADP-ribosylation factors (ARFs).[2][16]

Figure 1: The "Myristoyl Switch" mechanism for regulating protein localization.

N-myristoylation as a Therapeutic Target

The essentiality of NMT in pathogenic organisms like fungi (Candida albicans), protozoa (Trypanosoma brucei, Leishmania major, Plasmodium falciparum), and its role in viral replication (e.g., HIV Gag protein) makes it a validated drug target.[2][17][18] The taxonomic differences in NMT's substrate binding pocket allow for the design of inhibitors that are selective for the pathogen's enzyme over the human orthologs, minimizing host toxicity.[19][20] Furthermore, NMT is implicated in cancer, where it is often upregulated and myristoylates key oncoproteins like Src.[2][21]





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